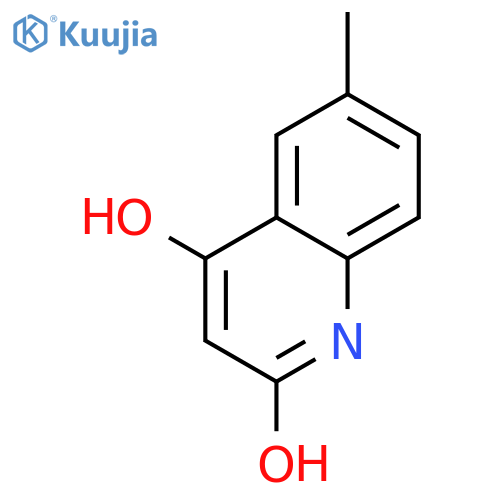Cas no 1677-44-7 (6-Methylquinoline-2,4-diol)

6-Methylquinoline-2,4-diol structure
商品名:6-Methylquinoline-2,4-diol
6-Methylquinoline-2,4-diol 化学的及び物理的性質
名前と識別子
-
- 6-Methyl-2,4-dihydroxyquinoline
- 4-hydroxy-6-methyl-1H-quinolin-2-one
- 2-Hydroxy-6-methyl-1H-quinolin-4-one
- 6-Methylquinoline-2,4-diol
- 4-Hydroxy-6-methyl-2-quinolone
- 4,6-Dihydroxy-2-methylquinoline
- 4-hydroxy-6-methylquinolin-2(1H)-one
- 2-Hydroxy-6-methylquinolin-4(1H)-one
- 2-hydroxy-6-methyl-1,4-dihydroquinolin-4-one
- 2(1H)-Quinolinone, 4-hydroxy-6-methyl-
- Oprea1_781286
- 2,4-Dihydroxy-6-methylquinoline
- STK327190
- VQ1
- FS-2934
- SB68086
- CID 2785038
- BB 0263138
- 6-methyl-4-hydroxyquinolin-2(1h)-one
- MFCD00227473
- CS-0061340
- MFCD02599420
- AKOS004909330
- SR-01000389327
- 1677-44-7
- DS-0673
- FT-0645909
- J-518884
- SCHEMBL11401003
- SCHEMBL2272868
- DTXSID50715612
- A882219
- SR-01000389327-1
- 6-Methyl-2 pound not4-dihydroxyquinoline
- AKOS002760996
-
- MDL: MFCD00227473
- インチ: 1S/C10H9NO2/c1-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-5H,1H3,(H2,11,12,13)
- InChIKey: OXSZQTDCCMODLE-UHFFFAOYSA-N
- ほほえんだ: O([H])C1=C([H])C(N([H])C2C([H])=C([H])C(C([H])([H])[H])=C([H])C=21)=O
計算された属性
- せいみつぶんしりょう: 175.06300
- どういたいしつりょう: 175.063329
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 49.3
じっけんとくせい
- 密度みつど: 1.313
- ゆうかいてん: 342 ºC
- ふってん: 329.9°Cat760mmHg
- フラッシュポイント: 153.3°C
- 屈折率: 1.637
- PSA: 53.35000
- LogP: 1.95440
6-Methylquinoline-2,4-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0061340-250mg |
4-Hydroxy-6-methyl-1H-quinolin-2-one |
1677-44-7 | 250mg |
$83.0 | 2022-04-27 | ||
| ChemScence | CS-0061340-100mg |
4-Hydroxy-6-methyl-1H-quinolin-2-one |
1677-44-7 | 100mg |
$56.0 | 2022-04-27 | ||
| Ambeed | A239411-250mg |
6-Methyl-2,4-dihydroxyquinoline |
1677-44-7 | 95% | 250mg |
$26.0 | 2025-02-26 | |
| TRC | M341805-50mg |
6-Methylquinoline-2,4-diol |
1677-44-7 | 50mg |
$ 50.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | D507843-1g |
6-Methyl-2,4-dihydroxyquinoline |
1677-44-7 | 97% | 1g |
$180 | 2024-05-24 | |
| TRC | M341805-100mg |
6-Methylquinoline-2,4-diol |
1677-44-7 | 100mg |
$ 95.00 | 2022-06-03 | ||
| Chemenu | CM131658-250mg |
2-hydroxy-6-methylquinolin-4(1H)-one |
1677-44-7 | 95% | 250mg |
$95 | 2023-02-17 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M181972-250mg |
6-Methylquinoline-2,4-diol |
1677-44-7 | 95% | 250mg |
¥234.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M181972-5g |
6-Methylquinoline-2,4-diol |
1677-44-7 | 95% | 5g |
¥2267.90 | 2023-09-01 | |
| Chemenu | CM131658-1g |
2-hydroxy-6-methylquinolin-4(1H)-one |
1677-44-7 | 95% | 1g |
$201 | 2021-08-05 |
6-Methylquinoline-2,4-diol 関連文献
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
4. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
1677-44-7 (6-Methylquinoline-2,4-diol) 関連製品
- 13676-00-1(6-Methoxyquinolin-2(1H)-one)
- 17057-04-4(4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid)
- 28721-09-7(10-Methoxy Carbamazepine)
- 4698-11-7(10-Methoxy Iminostilbene)
- 19840-99-4(Carbostyril 124)
- 483-63-6(Crotamiton)
- 27037-34-9(4-Hydroxy-7-methoxy-1H-quinolin-2-one)
- 86-95-3(2,4-Quinolinediol)
- 16375-88-5(4-Acetamidobenzyl alcohol)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1677-44-7)6-Methylquinoline-2,4-diol

清らかである:99%
はかる:5g
価格 ($):311.0